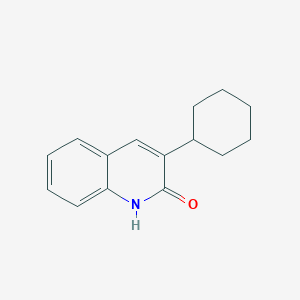

3-Cyclohexylquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

647836-39-3 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

3-cyclohexyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H17NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h4-5,8-11H,1-3,6-7H2,(H,16,17) |

InChI Key |

HHZLPDJPSMAMSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclohexylquinolin 2 1h One and Analogues

Classical and Conventional Synthetic Routes to Quinolin-2(1H)-ones

Traditional methods for constructing the quinolin-2(1H)-one skeleton have been foundational in heterocyclic chemistry. These routes typically involve condensation and cyclization reactions under acidic or basic conditions.

The Friedländer synthesis is a versatile and long-standing method for constructing quinoline (B57606) rings. In its most general form, it involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration. The mechanism proceeds first through an aldol-type condensation, followed by intramolecular cyclization and dehydration to form the quinoline ring.

While the classic Friedländer synthesis is primarily used for quinolines, modifications and competing reaction pathways can lead to quinolin-2(1H)-one derivatives. For instance, the reaction of 2-nitroaromatic ketones with unsymmetrical active methylene (B1212753) compounds can, in some cases, lead to the competitive formation of substituted quinolin-2(1H)-ones through the cyclization of a Knoevenagel intermediate. A significant modification to overcome the limited availability of 2-aminobenzaldehyde derivatives involves the in situ reduction of the more accessible 2-nitrobenzaldehydes, using reagents like iron in acetic acid, to generate the amino functionality just before the condensation step.

| Reaction | Reactant A | Reactant B | Typical Conditions | Product Type |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base Catalysis | Quinoline |

| Domino Nitro Reduction-Friedländer | 2-Nitroaryl aldehyde/ketone | Active Methylene Compound | Fe/AcOH (reductant) | Quinoline / Quinolin-2(1H)-one |

The Knorr quinoline synthesis is a cornerstone for the preparation of 2-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-2(1H)-ones. First described by Ludwig Knorr in 1886, this reaction involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline using a strong acid, typically concentrated sulfuric acid. rsc.org The reaction proceeds via the intramolecular cyclization of the β-ketoanilide through electrophilic aromatic substitution, followed by dehydration. rsc.org

The conditions of the Knorr synthesis can be critical; for example, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts may lead to the competing 4-hydroxyquinoline isomer. A related method, the Conrad-Limpach synthesis, involves the reaction of anilines with β-ketoesters. Under thermodynamic control (higher temperatures), this reaction yields 2-quinolones. These classical methods are valued for their use of simple starting materials to construct the core quinolone structure.

| Synthesis Name | Starting Materials | Key Reagent | Primary Product |

| Knorr Quinoline Synthesis | β-Ketoanilide | Concentrated H2SO4 | 2-Hydroxyquinoline |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | Heat (Thermodynamic control) | 2-Quinolone |

Ring-closing metathesis has emerged as a powerful tool in organic synthesis for the construction of cyclic systems, including heterocycles. This reaction typically employs ruthenium-based catalysts (e.g., Grubbs' catalysts) to facilitate the intramolecular exchange of alkylidene groups between two terminal alkenes, forming a cycloalkene and releasing volatile ethylene as a byproduct.

While not a classical method in the same vein as Knorr or Friedländer, RCM provides a modern disconnection approach to the quinolinone core. A notable application is the synthesis of 1,2-dihydroquinolines through a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.govchemrxiv.org The resulting dihydroquinolines can subsequently be oxidized to the corresponding quinolin-2(1H)-one. More directly, a photocatalyzed ring-closing metathesis/amination of 1,7-enynes has been developed for the synthesis of quinolin-2-ones. nih.gov This strategy showcases the utility of metathesis in building the heterocyclic ring system from acyclic precursors.

Modern and Catalytic Approaches for 3-Cyclohexylquinolin-2(1H)-one

Contemporary synthetic chemistry has increasingly relied on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium and copper catalysts have been particularly prominent in the synthesis of quinolin-2(1H)-one and its derivatives.

Palladium catalysis offers a multitude of pathways to construct and functionalize the quinolin-2(1H)-one scaffold. These methods often proceed under mild conditions and allow for the introduction of a wide range of substituents. For the synthesis of analogues like this compound, these methods could involve coupling a quinolinone precursor with a cyclohexyl-containing reagent.

Key palladium-catalyzed strategies include:

Heck Coupling-Cyclization : The reaction of 2-iodoaniline with α,β-unsaturated carbonyl compounds can furnish 3-substituted quinolin-2(1H)-ones.

C-H Functionalization : Direct functionalization at the C3 position of a pre-formed quinolin-2(1H)-one ring is a powerful strategy. For example, 3-bromoquinolin-2(1H)-ones can react with various azoles via a palladium-catalyzed C-H functionalization to yield 3-(heteroaryl)quinolin-2(1H)-ones.

Carbonylative Cyclization : 3-Arylquinolin-2(1H)-ones can be synthesized from benzyl chlorides and anthranils in a palladium-mediated carbonylative process. researchgate.net

Cascade Reactions : A palladium-catalyzed cascade involving radical cyclization and C-H amination of 1,7-enynes has been developed for the rapid construction of complex tricyclic quinolin-2(1H)-one frameworks.

| Reaction Type | Starting Materials | Catalyst System (Example) | Product |

| C-H Functionalization | 3-Bromoquinolin-2(1H)-one, Azole | Pd(OAc)2/CuI, PPh3, LiOtBu | 3-(Heteroaryl)quinolin-2(1H)-one |

| Carbonylative Cyclization | Benzyl chloride, Anthranil | Pd(OAc)2, Mo(CO)6 | 3-Arylquinolin-2(1H)-one |

| Cascade Cyclization | 1,7-Enyne, Hydroxylamine | Palladium catalyst | Tricyclic quinolin-2(1H)-one |

Copper-catalyzed reactions have become an attractive and more economical alternative to palladium-based methods for certain transformations. They are particularly effective for forming C-N and C-C bonds, which are crucial steps in the synthesis of N-heterocycles.

Notable copper-catalyzed approaches include:

Domino Reactions : Quinoline derivatives can be synthesized from enaminones and 2-halobenzaldehydes through a copper-catalyzed domino sequence that involves an aldol reaction, C(aryl)-N bond formation, and elimination. rsc.org

Chan-Lam Coupling : This reaction is effective for the N-arylation of the quinolin-2(1H)-one scaffold. Using copper(II) catalysts, 3-formyl-2-quinolones can be N-arylated with various phenylboronic acids in the presence of air. nih.gov

Three-Component Reactions : A modular, one-pot synthesis of 3-sulfonyl-2-quinolones has been developed using a copper-catalyzed three-component reaction of 2-iodoanilines, terminal alkynes, and sulfonyl chlorides. nih.gov This approach assembles the final product from simple precursors in a single operation.

| Reaction Type | Starting Materials | Catalyst System (Example) | Product |

| Domino Reaction | Enaminone, 2-Bromobenzaldehyde | CuI, L-proline | Substituted Quinoline |

| Chan-Lam N-Arylation | 3-Formylquinolin-2(1H)-one, Phenylboronic Acid | Cu(OAc)2, Pyridine (B92270) | 1-Aryl-3-formylquinolin-2(1H)-one |

| Three-Component Reaction | 2-Iodoaniline, Alkyne, Sulfonyl chloride | CuI, DBU | 3-Sulfonylquinolin-2(1H)-one |

C-H Alkylation/Arylation Strategies at C3 Position

Direct functionalization of the C3-H bond of quinolin-2(1H)-ones represents an atom-economical and efficient approach for the synthesis of 3-substituted analogues.

The direct alkylation of quinoxalin-2(1H)-ones at the C3 position using aliphatic aldehydes has been achieved through photocatalysis. This method utilizes aliphatic aldehydes as alkyl radical precursors via a decarbonylative process. researchgate.net For instance, a photocatalyzed decarbonylative alkylation of quinoxalin-2(1H)-ones with commercially available aliphatic aldehydes has been developed using phenanthrenequinone as a photocatalyst under ambient conditions, affording various 3-alkyl quinoxalin-2(1H)-ones in moderate to good yields (58–87%). researchgate.net This strategy demonstrates good functional-group tolerance.

A similar approach for the C3-alkylation of quinoxalin-2(1H)-ones involves the auto-oxidation of aliphatic aldehydes, which generates both alkyl and alkanoyl radicals. researchgate.net Controlling the selectivity between alkylation and alkanoacylation can be challenging due to the high reactivity of the radical intermediates. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| Quinoxalin-2(1H)-one | Aliphatic Aldehyde | Phenanthrenequinone, visible light | 3-Alkylquinoxalin-2(1H)-one | 58-87% | researchgate.net |

Hypervalent Iodine(III)-Mediated Reactions

Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign alternatives to transition-metal catalysts in various oxidative coupling reactions. acs.orgnih.gov These reagents can efficiently mediate the synthesis of 2-quinolinones under mild conditions.

One notable application is the intramolecular decarboxylative Heck-type reaction of 2-vinyl-phenyl oxamic acids, mediated by a hypervalent iodine(III) reagent. acs.orgnih.gov This metal-free protocol allows for the synthesis of various 2-quinolinones at room temperature with excellent chemoselectivity. acs.org The reaction proceeds through a proposed ring-strain-enabled radical decarboxylation mechanism. acs.orgnih.gov A screening of various hypervalent iodine(III) reagents and solvents identified 4-FC₆H₄I(OAc)₂ in CHCl₃ as the optimal combination for this transformation. acs.org

Furthermore, hypervalent iodine(III) reagents have been employed for the C3-H regioselective halogenation of 4-quinolones. acs.org Using potassium halide salts in conjunction with phenyliodine(III) bis(trifluoroacetate) (PIFA) or phenyliodine(III) diacetate (PIDA), a variety of C3-halogenated 4-quinolones can be synthesized in good to excellent yields at room temperature. acs.org

| Substrate | Reagent | Product | Yield | Reference |

| 2-Vinyl-phenyl oxamic acid | 4-FC₆H₄I(OAc)₂ | 2-Quinolinone | Moderate to excellent | acs.org |

| 4-Quinolone | KI, PIDA | 3-Iodo-4-quinolone | Good to excellent | acs.org |

Electrocyclic Reactions of o-Isocyanatostyrenes

Electrocyclic reactions provide a powerful tool for the construction of cyclic systems. The synthesis of quinolines can be achieved through a cascade reaction involving condensation, electrocyclization, and dehydrogenation of o-vinyl anilines and aldehydes. researchgate.net The key step is the thermal electrocyclization of an imine intermediate to a dihydroquinoline, which is subsequently oxidized to the quinoline. researchgate.net

A related strategy involves the phosphine-catalyzed sequential [3+3]/aza-6π-electrocyclization reaction between cross-conjugated azatrienes and δ-sulfonamido-allenoates. nih.gov This method provides access to highly functionalized tetrahydroisoquinoline derivatives. The reaction of 1-azatrienes can lead to pyridine formation via an aza-6π-electrocyclization. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The development of environmentally benign synthetic methods is a central goal of modern chemistry. Green chemistry principles are increasingly being applied to the synthesis of quinolinones, focusing on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use and disposal of volatile organic solvents. A number of solvent-free methods for the synthesis of quinolines and their derivatives have been reported. For example, a series of quinoline derivatives has been synthesized from the reactions of 2-aminoacetophenone and 2-aminobenzophenone with various ketones in the presence of caesium iodide under thermal, solvent-free conditions. researchgate.net This method is characterized by good yields, a clean reaction profile, simple methodology, and short reaction times. researchgate.net

Another green approach involves the use of magnetite nanoparticle-supported acidic ionic liquid as a catalyst for the Friedlander reaction to produce quinoline and fused polycyclic quinoline derivatives under solvent-free conditions. tandfonline.com The catalyst can be easily separated using an external magnet and reused, further enhancing the sustainability of the process. tandfonline.com Deep eutectic solvents (DES) have also been employed as a green and efficient medium for N-alkylation/acylation reactions in the synthesis of isoquinoline derivatives. researchgate.net

| Reactants | Catalyst/Medium | Conditions | Product | Advantages | Reference |

| 2-Aminoaryl ketones, Ketones | Caesium iodide | Thermal, Solvent-free | Quinolines | Good yields, clean reaction, simple | researchgate.net |

| 2-Aminoaryl ketones, β-ketoesters | IL-1@Fe₃O₄ | 70 °C, Solvent-free | Quinolines | Reusable catalyst, solvent-free | tandfonline.com |

| Substituted 2-Phenylethylamine, Chloroacetyl chloride | Deep Eutectic Solvent | 5-10 °C | Isoquinoline intermediates | Green solvent, improved yield | researchgate.net |

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity. nih.govkaist.ac.kr This approach has been successfully applied to the synthesis and functionalization of quinolinones.

An efficient and greener alternative for the synthesis of quinolin-2(1H)-ones involves a visible light-mediated photocatalytic approach starting from readily available quinoline-N-oxides. rsc.org This method is reagent-free, highly atom-economical, requires low catalyst loading, provides high yields, and avoids the formation of undesirable by-products. rsc.org The scalability of this methodology has been demonstrated up to the gram scale. rsc.org

Furthermore, visible-light-induced photocatalysis has been utilized for the site-selective functionalization of pyridinium derivatives using quinolinone-based organic photocatalysts. acs.org The regioselectivity of the reaction (C2 vs. C4 functionalization) can be controlled by the choice of the radical source. acs.org Photocatalytic methods have also been developed for the C3 arylation and alkylation of quinoxalin-2(1H)-ones using air as a green oxidant, avoiding the need for metal catalysts. nih.gov

| Substrate | Catalyst/Conditions | Product | Key Features | Reference |

| Quinoline-N-oxide | Photocatalyst, visible light | Quinolin-2(1H)-one | Reagent-free, high yield, atom-economical | rsc.org |

| Pyridinium derivative | Quinolinone photocatalyst, visible light | C2 or C4-functionalized pyridine | Site-selective, metal-free | acs.org |

| Quinoxalin-2(1H)-one, Aryl/Alkyl source | Visible light, air | C3-Aryl/Alkylquinoxalin-2(1H)-one | Metal-free, green oxidant | nih.gov |

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of this compound and its analogues can be achieved through various methodologies, each with distinct advantages and limitations regarding efficiency, selectivity, and substrate scope. A comparative analysis of the most prominent synthetic routes—the Conrad-Limpach-Knorr reaction, palladium-catalyzed cross-coupling reactions, and other cyclization strategies—reveals critical differences in their applicability and outcomes.

Classical methods such as the Conrad-Limpach-Knorr synthesis offer a straightforward approach to the quinolin-2-one core. The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. For the synthesis of 3-alkyl-substituted analogues, this method generally requires high temperatures (around 250 °C) for the cyclization step, which can limit its compatibility with sensitive functional groups. wikipedia.org However, the use of high-boiling solvents like mineral oil can significantly improve yields, in some cases up to 95%. wikipedia.org The Knorr cyclization of β-keto anilides in the presence of a strong acid like polyphosphoric acid (PPA) provides a high-yielding, solvent-free route to 4-aminoalkyl quinolin-2-one derivatives, with reported yields between 80-90%. semanticscholar.org

Modern palladium-catalyzed methods provide a more versatile and often milder alternative for the synthesis of 3-substituted quinolin-2(1H)-ones. The Heck reaction, a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene, has been adapted for the synthesis of quinolin-2-ones. organic-chemistry.org For instance, a sequential Heck reaction followed by cyclization of 2-iodoaniline with dialkyl itaconates can produce 3-substituted 2-quinolones. researchgate.net Another significant palladium-catalyzed approach involves the intramolecular C-H amination of α,β-unsaturated N-arylamides, which can lead to the formation of dihydroquinolin-2(1H)-ones. mdpi.com This method has been successfully applied to synthesize 3-cyclohexyl-1-methyl-4-aryl-3,4-dihydroquinolin-2(1H)-ones with excellent chemoselectivity. mdpi.com

Other notable cyclization strategies include base-mediated intramolecular cyclizations and radical cyclizations. For example, quinolines can be prepared through an oxidative cyclization reaction between 2-aminobenzylalcohol and ketones, mediated solely by a base without the need for a transition metal catalyst. researchgate.net

The selectivity of these reactions is a crucial factor. In the Conrad-Limpach synthesis, temperature can influence the regioselectivity, leading to either 4-hydroxyquinolines or 2-hydroxyquinolines (the Knorr variation). Palladium-catalyzed reactions often offer high selectivity under optimized conditions. For example, the synthesis of 3-cyclohexyl-1-methyl-4-aryl-3,4-dihydroquinolin-2(1H)-ones via a silver-induced tandem radical addition/cyclization of N-arylcinnamamides yields only the anti-isomers. mdpi.com

The following tables provide a comparative overview of different synthetic methodologies for 3-substituted quinolin-2(1H)-ones and their analogues, highlighting the reaction conditions, yields, and key features of each method.

Table 1: Comparison of Synthetic Methodologies for 3-Substituted Quinolin-2(1H)-ones and Analogues

| Methodology | Starting Materials | Key Reagents/Catalysts | General Reaction Conditions | Typical Yields | Selectivity |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | High temperature, inert solvent | ~250 °C | Moderate to 95% | Temperature-dependent regioselectivity |

| Knorr Cyclization | β-keto anilides | Polyphosphoric acid (PPA) | 80 °C, 90 min | 80-90% | High |

| Palladium-Catalyzed Heck Reaction/Cyclization | 2-iodoaniline, dialkyl itaconates | Pd catalyst | Varies | Good | High |

| Palladium-Catalyzed Intramolecular C-H Amination | α,β-Unsaturated N-arylamides | Pd catalyst | Varies | Moderate to good | Excellent chemoselectivity |

| Base-Mediated Intramolecular Cyclization | 2-aminobenzylalcohol, ketones | Base (e.g., t-BuOK) | Varies | Good | High |

Table 2: Specific Examples of Synthetic Routes to 3-Alkyl/Cyclohexyl-Quinolin-2-one Analogues

| Product | Synthetic Method | Key Reagents | Yield | Reference |

| 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one | Conrad-Limpach variant | N-methylaniline, diethyl ethylmalonate | Not specified | chemicalbook.com |

| 4-Aminoalkyl quinolin-2-ones | Knorr Cyclization | ω-Amino-β-keto anilides, PPA | 80-90% | semanticscholar.org |

| 3-Cyclohexyl-1-methyl-4-aryl-3,4-dihydroquinolin-2(1H)-ones | Silver-induced radical addition/cyclization | N-arylcinnamamides, cyclohexyl boronic acid, AgNO3 | Moderate to good | mdpi.com |

Structural Elucidation and Advanced Spectroscopic Investigations of 3 Cyclohexylquinolin 2 1h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. For 3-Cyclohexylquinolin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides irrefutable evidence of its atomic framework.

While 1D NMR spectra provide initial information on the chemical environment and number of protons and carbons, 2D NMR techniques are essential for assembling the molecular skeleton by revealing through-bond correlations. researchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal distinct spin systems. One system would correspond to the four coupled aromatic protons on the quinolinone ring. A second, more complex system would show the correlations between the methine and methylene (B1212753) protons of the cyclohexyl ring, confirming its structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edupressbooks.pub This technique is invaluable for assigning the ¹³C chemical shifts based on the more readily assigned ¹H spectrum. magritek.com An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular fragments by identifying longer-range correlations (typically 2-4 bonds) between protons and carbons. columbia.edu For instance, the proton on C4 of the quinolinone ring would show an HMBC correlation to the carbonyl carbon (C2). Critically, protons on the cyclohexyl ring, particularly the methine proton at the point of attachment, would show correlations to carbons C3 and C4 of the quinolinone ring, unequivocally establishing the connection point between the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| N1-H | ~12.0 | - | C2, C8a, C4 |

| C2 | - | ~164.0 | - |

| C3 | - | ~130.0 | - |

| C4 | ~7.8 | ~140.0 | C2, C4a, C5, C1' |

| C4a | - | ~118.0 | - |

| C5 | ~7.3 | ~122.0 | C4, C6, C8a |

| C6 | ~7.5 | ~130.0 | C5, C7, C4a |

| C7 | ~7.2 | ~115.0 | C5, C6, C8 |

| C8 | ~7.6 | ~128.0 | C6, C7, C8a |

| C8a | - | ~138.0 | - |

| C1' | ~2.8 | ~38.0 | C2, C3, C4, C2', C6' |

| C2'/C6' | ~1.8 (ax), ~1.9 (eq) | ~33.0 | C1', C3'/C5', C4' |

| C3'/C5' | ~1.3 (ax), ~1.7 (eq) | ~26.0 | C2'/C6', C4' |

Predicted chemical shifts are estimates based on quinolinone and substituted cyclohexane (B81311) analogs. Actual values may vary.

The quinolinone ring system is largely planar, while the cyclohexyl group is known to adopt a low-energy chair conformation to minimize steric and torsional strain. youtube.com In this conformation, the hydrogen atoms (and the quinolinone substituent) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The conformational preference of the 3-quinolinone substituent (equatorial vs. axial) can be determined through analysis of ¹H-¹H coupling constants (J-values). A large coupling constant (typically >10 Hz) between the C1' methine proton and the adjacent C2'/C6' axial protons would indicate that the C1' proton is also in an axial position, which would place the bulkier quinolinone substituent in the more stable equatorial position to avoid unfavorable 1,3-diaxial interactions. researchgate.netyoutube.com More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could further confirm the spatial proximity between protons on the cyclohexyl and quinolinone rings, providing additional conformational insights.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision, which in turn allows for the calculation of its elemental formula. For this compound (C₁₅H₁₇NO), the exact mass is 227.1310 g/mol .

High-resolution mass spectrometry (HRMS) would be capable of measuring this mass to within a few parts per million, confirming the elemental composition and distinguishing it from other potential isomers.

In addition to molecular weight determination, MS provides structural information through fragmentation analysis. Under techniques like electron impact (EI) or collision-induced dissociation (CID), the molecular ion will break apart into smaller, characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound.

| m/z | Identity | Description |

|---|---|---|

| 227 | [M]⁺ | Molecular Ion |

| 145 | [M - C₆H₁₀]⁺ | Loss of cyclohexene (B86901) via McLafferty-type rearrangement |

| 144 | [M - C₆H₁₁]⁺ | Loss of cyclohexyl radical |

The observation of these specific fragments would provide strong evidence for the presence of both the quinolinone core (m/z 144/145) and the cyclohexyl substituent (m/z 83).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.govdartmouth.edu It provides unambiguous and highly accurate data on bond lengths, bond angles, and torsional angles. nih.gov

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a detailed structural model. nih.gov This would definitively confirm the connectivity of the atoms and the conformation of the cyclohexyl ring in the solid state. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding (e.g., between the N-H proton of one molecule and the C=O oxygen of a neighboring molecule) and van der Waals forces, which govern the physical properties of the solid material.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. kurouskilab.com These methods are highly effective for identifying the functional groups present in a compound. nih.gov IR and Raman are often complementary, as some vibrational modes may be strong in one technique and weak or silent in the other. kurouskilab.com

For this compound, the spectra would be dominated by characteristic vibrations of the quinolinone and cyclohexyl moieties.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 3200-3000 | N-H | Stretching | Medium | Weak |

| 3100-3000 | Aromatic C-H | Stretching | Medium-Weak | Strong |

| 2950-2850 | Aliphatic C-H | Stretching | Strong | Strong |

| ~1660 | Amide C=O | Stretching | Very Strong | Medium |

| 1620-1450 | Aromatic C=C | Stretching | Strong | Strong |

The strong absorption around 1660 cm⁻¹ in the IR spectrum is a definitive indicator of the amide carbonyl group. oatext.com The presence of both aromatic C-H stretches above 3000 cm⁻¹ and strong aliphatic C-H stretches below 3000 cm⁻¹ clearly supports the existence of both the aromatic quinolinone system and the saturated cyclohexyl ring. oatext.com

Chemical Reactivity and Derivatization of 3 Cyclohexylquinolin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Quinolinone Ring

The substitution pattern is predicted to favor the C5 and C7 positions, and to a lesser extent, the C6 and C8 positions. This is because the carbocation intermediates formed by attack at these positions are more stabilized by resonance. The cyclohexyl group at the C3 position is not expected to significantly influence the regioselectivity of EAS on the benzene (B151609) ring due to its distance.

Common electrophilic aromatic substitution reactions that could be applied to 3-Cyclohexylquinolin-2(1H)-one include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C5 or C7 position.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would be expected to yield halogenated derivatives, again primarily at the C5 and C7 positions.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions, employing alkyl halides or acyl halides with a Lewis acid catalyst, would introduce alkyl or acyl groups onto the benzene ring.

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-cyclohexylquinolin-2(1H)-one and 7-Nitro-3-cyclohexylquinolin-2(1H)-one |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-cyclohexylquinolin-2(1H)-one and 7-Bromo-3-cyclohexylquinolin-2(1H)-one |

| Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-3-cyclohexylquinolin-2(1H)-one and 7-Acetyl-3-cyclohexylquinolin-2(1H)-one |

Nucleophilic Reactions at the Carbonyl Group and Nitrogen Atom

The lactam functionality in this compound presents two primary sites for nucleophilic attack: the carbonyl carbon and the nitrogen atom. The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. libretexts.org However, the amide resonance stabilizes the carbonyl group, making it less reactive than a ketone or aldehyde carbonyl.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), could potentially add to the carbonyl group, leading to the formation of a tetrahedral intermediate which, upon workup, might yield a ring-opened product or a rearranged structure. Reduction of the carbonyl group with strong reducing agents like lithium aluminum hydride would likely lead to the corresponding cyclic amine.

The nitrogen atom of the lactam is generally not highly nucleophilic due to the delocalization of its lone pair into the carbonyl group. However, under strongly basic conditions, the N-H proton can be abstracted to form an ambident nucleophilic anion. This anion can then react with electrophiles at either the nitrogen or the oxygen atom.

Alkylation Reactions at N1 and O2 Positions

Alkylation of the ambident anion of this compound can result in either N-alkylation or O-alkylation. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the counterion, the solvent, and the presence of substituents on the quinolinone ring.

Regioselectivity Studies of N- vs. O-Alkylation

While no specific studies on this compound have been reported, research on the alkylation of quinolin-2(1H)-one and its derivatives provides valuable insights. researchgate.net Generally, N-alkylation is favored under conditions that promote thermodynamic control, such as the use of polar aprotic solvents (e.g., DMF) and alkali metal carbonates as bases. nih.gov Conversely, O-alkylation is often favored under conditions of kinetic control, which can be promoted by using silver salts or by employing phase-transfer catalysis.

The nature of the alkylating agent also plays a crucial role. Hard electrophiles, such as methyl iodide, tend to favor N-alkylation, whereas softer electrophiles may show a preference for O-alkylation. The steric hindrance posed by the cyclohexyl group at the C3 position might influence the N- versus O-alkylation ratio, potentially favoring O-alkylation due to steric shielding of the nitrogen atom.

| Condition | Factor | Favored Product | Rationale |

|---|---|---|---|

| Reaction Control | Thermodynamic | N-Alkylation | Formation of the more stable amide product. |

| Kinetic | O-Alkylation | Faster reaction at the more accessible oxygen atom. | |

| Solvent | Polar Aprotic (e.g., DMF) | N-Alkylation | Solvates the cation, favoring reaction at the more nucleophilic nitrogen. |

| Nonpolar (e.g., Toluene) | O-Alkylation | Favors ion pairing, promoting reaction at the oxygen. | |

| Counterion | Alkali Metal (e.g., Na⁺, K⁺) | N-Alkylation | Forms a more ionic bond with the anion. |

| Silver (Ag⁺) | O-Alkylation | Forms a more covalent bond with the oxygen. |

Functionalization of the Cyclohexyl Moiety

The cyclohexyl group itself is a potential site for derivatization, although it is generally less reactive than the quinolinone ring. Free-radical halogenation, for instance, could introduce a halogen atom onto the cyclohexyl ring, which could then be subjected to further nucleophilic substitution reactions. Oxidation of the cyclohexyl ring could lead to the formation of cyclohexanone or cyclohexanol derivatives, introducing new functional groups for further modification. However, such reactions would require careful control to avoid side reactions on the more reactive quinolinone core.

Cycloaddition Reactions Involving the Quinolinone System

The quinolinone system possesses diene and dienophilic characteristics, suggesting its potential participation in cycloaddition reactions such as the Diels-Alder reaction. sigmaaldrich.com The diene character is present in the benzene ring, while the double bond at the C3-C4 position could act as a dienophile. However, the aromaticity of the benzene ring makes it a reluctant diene. For the C3-C4 double bond to act as a dienophile, the reaction would likely require forcing conditions or activation by electron-withdrawing groups. There are no specific reports of this compound undergoing cycloaddition reactions.

Transition Metal-Catalyzed Transformations

Modern synthetic chemistry offers a plethora of transition metal-catalyzed reactions that could potentially be applied to this compound. C-H activation and functionalization reactions, catalyzed by metals such as palladium, rhodium, or ruthenium, could enable the direct introduction of various substituents at different positions of the quinolinone ring or even the cyclohexyl moiety. acs.org For instance, directed C-H activation could lead to functionalization at the C8 position of the quinolinone ring. Cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could be employed if a suitable leaving group (e.g., a halogen) is first introduced onto the molecule. These advanced methodologies would open up a wide range of possibilities for creating a diverse library of derivatives of this compound.

Computational and Theoretical Studies of 3 Cyclohexylquinolin 2 1h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric structure of molecules with high accuracy. nih.govnih.gov It focuses on the electron density rather than the complex many-electron wavefunction, making it computationally efficient for medium-sized organic compounds. researchgate.netresearchgate.net Methods like the B3LYP hybrid functional combined with a split-valence basis set such as 6-311++G(d,p) are commonly employed to perform geometry optimization. researchgate.netnih.gov

This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation (the ground state). For 3-Cyclohexylquinolin-2(1H)-one, DFT optimization would reveal the precise three-dimensional arrangement of its quinolinone core and the attached cyclohexyl ring. The calculations would likely show the cyclohexyl group adopting a stable chair conformation to minimize steric strain. The planarity of the quinolinone ring system and the orientation of the cyclohexyl substituent relative to it are key parameters determined in these studies.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations of similar heterocyclic systems, as specific experimental data for this molecule is not widely available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C2=O | ~ 1.23 | |

| N1-C2 | ~ 1.38 | |

| C3-C4 | ~ 1.37 | |

| C3-C(cyclohexyl) | ~ 1.51 | |

| **Bond Angles (°) ** | ||

| N1-C2-C3 | ~ 118.5 | |

| C2-N1-C8a | ~ 124.0 | |

| C4-C3-C(cyclohexyl) | ~ 122.0 | |

| **Dihedral Angles (°) ** |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researcher.life The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ias.ac.in A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich quinolinone ring system, while the LUMO would also be distributed across this conjugated system, particularly around the carbonyl group. Analysis of these orbitals helps in predicting how the molecule will interact with other reagents. mdpi.com

Table 2: Predicted Frontier Orbital Energies for this compound Note: Values are illustrative and based on typical results for similar aromatic heterocyclic compounds.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.2 | Associated with electron-donating capability |

| LUMO | ~ -1.5 | Associated with electron-accepting capability |

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. scispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. chemrxiv.org Quantum mechanical calculations, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for this purpose. researcher.life More recently, machine learning algorithms trained on large datasets of experimental and calculated spectra have emerged as powerful tools for even faster and more accurate predictions. chemrxiv.orgnih.gov

For this compound, computational predictions would help assign the signals in its ¹H and ¹³C NMR spectra. For instance, the proton on N1 is expected to appear as a downfield singlet, while the aromatic protons on the quinolinone ring would show characteristic splitting patterns. The chemical shifts of the cyclohexyl protons and carbons would also be predicted based on their specific chemical environments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Predicted shifts are relative to TMS and are representative values. Solvent effects can alter actual experimental values.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| N1-H | ~ 11.5 | C2 (C=O) | ~ 162.0 |

| H4 | ~ 7.8 | C3 | ~ 125.0 |

| Aromatic H (H5-H8) | 7.2 - 7.6 | C4 | ~ 140.0 |

| Cyclohexyl H (methine) | ~ 2.5 | Aromatic C | 115.0 - 138.0 |

Vibrational frequency calculations predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations are performed after a geometry optimization to ensure the structure is at a true energy minimum. aps.org The resulting frequencies correspond to the molecule's fundamental vibrational modes, such as bond stretching, bending, and torsional motions. mdpi.com

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. nih.gov Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov For this compound, key predicted vibrations would include the C=O stretching frequency (typically a strong IR absorption around 1650-1680 cm⁻¹), the N-H stretch (around 3200-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aliphatic C-H stretches from the cyclohexyl group (below 3000 cm⁻¹). researchgate.net

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Note: These are unscaled harmonic frequencies. Experimental values would be slightly lower.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| N-H Stretch | Amide N-H | ~ 3450 | Medium |

| C-H Stretch (Aromatic) | Quinolinone Ring | ~ 3100 | Medium |

| C-H Stretch (Aliphatic) | Cyclohexyl Ring | ~ 2950 | Strong |

| C=O Stretch | Amide Carbonyl | ~ 1690 | Very Strong |

| C=C Stretch (Aromatic) | Quinolinone Ring | ~ 1600, 1550 | Strong-Medium |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. mdpi.com The energy difference between the reactants and the transition state gives the activation energy, which is crucial for understanding reaction rates and feasibility. researchgate.net

For the synthesis of this compound, computational studies could investigate various synthetic routes. For example, a plausible synthesis might involve the cyclization of a substituted cinnamic acid derivative or a related precursor. DFT calculations could model the entire reaction pathway, calculating the energies of all species involved. dntb.gov.ua This analysis would help determine the most likely reaction mechanism, identify the rate-determining step, and explain observed regioselectivity or stereoselectivity. researchgate.net Such studies provide a detailed, molecular-level understanding of the reaction dynamics that is often unattainable through experimental means alone. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

The cyclohexyl group attached to the quinolinone core is not static; it can adopt various three-dimensional arrangements, or conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to study the motion of atoms and molecules over time. An MD simulation of this compound would provide a detailed picture of its flexibility and preferred shapes.

The conformational dynamics of the cyclohexyl ring, such as the chair-to-chair interconversion, could be a focus of such a study. nih.gov These simulations can reveal the most stable conformations and the energy barriers between them. nih.gov

Key Insights from Molecular Dynamics:

| Analysis | Description | Relevance to this compound |

| Conformational Preferences | Identifies the lowest energy (most stable) three-dimensional structures of the molecule. | This would determine the preferred orientation of the cyclohexyl ring relative to the quinolinone plane, which can influence how the molecule interacts with other molecules or biological targets. |

| Rotational Barriers | Calculates the energy required to rotate around the single bond connecting the cyclohexyl and quinolinone rings. | High rotational barriers could lead to distinct, stable conformers that might have different properties. |

| Flexibility and Dynamics | Provides a movie-like trajectory of the molecule's movement, showing how its shape changes over time. | Understanding the molecule's flexibility is crucial for applications in materials science and drug design, where molecular shape and the ability to adapt it are key. |

While MD simulations are a standard tool for conformational analysis, specific studies applying this technique to this compound are not currently available in published research. mdpi.comnih.gov

Exploration of Non Biological Applications and Material Science Potential

Role as Synthetic Intermediates in Complex Molecule Synthesis

The quinolin-2(1H)-one nucleus is a foundational scaffold in organic synthesis, and its derivatives are key intermediates for constructing more complex molecular architectures. The C3-position of the quinolinone ring is a common site for functionalization, making 3-substituted variants like 3-Cyclohexylquinolin-2(1H)-one valuable synthons. nih.govresearchgate.net

Various synthetic strategies have been developed to access 3-substituted quinolin-2(1H)-ones. One facile method involves the silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes, which provides rapid access to this versatile scaffold in moderate to good yields. nih.gov Furthermore, palladium-catalyzed C-H functionalization reactions have been employed to introduce a wide range of heteroaryl groups at the C3-position of 3-bromoquinolin-2(1H)-ones, demonstrating the robustness of this position for building molecular complexity. nih.gov

While direct synthesis of this compound is not extensively detailed, methods for producing the related dihydro- derivative, trans-3-cyclohexyl-1-methyl-4-aryl-3,4-dihydroquinolin-2(1H)-one, have been reported. mdpi.com These dihydroquinolin-2(1H)-one (DHQO) skeletons are themselves important heterocyclic units. mdpi.com The synthesis of such derivatives implies that this compound can serve as a crucial intermediate, either as a starting material or a target for further elaboration into novel, complex molecules for various chemical applications. nih.govglobethesis.com

Applications in Ligand Chemistry and Coordination Compounds

Nitrogen-containing heterocyclic compounds, including quinoline (B57606) and its derivatives, are widely recognized for their ability to act as ligands in coordination chemistry. rsc.orgmdpi.comacs.org The quinolin-2(1H)-one scaffold contains potential donor atoms—specifically the nitrogen atom within the heterocycle and the carbonyl oxygen—that can coordinate with metal ions to form stable complexes.

The rigid, planar structure of the quinoline ring system makes it an attractive component for designing ligands that can impose specific geometries on metal centers. acs.org While specific coordination complexes of this compound are not prominently documented, the general class of quinoline derivatives has been successfully used to create ligands for various metals, including iron and cobalt. acs.org The introduction of a bulky, non-polar cyclohexyl group at the 3-position could influence the steric environment around the metal center, potentially affecting the coordination number, geometry, and the resulting complex's catalytic activity or physical properties. This tailored steric hindrance can be a valuable tool in designing selective catalysts or functional materials.

Potential in Polymer and Material Science (e.g., as fluorescent dyes, sensors)

The intrinsic photoactive properties of the conjugated quinolin-2(1H)-one system make it a highly promising candidate for applications in material science. researchgate.net Derivatives of this scaffold are actively investigated for use in luminescent materials, fluorescent sensors, and other functional organic materials. researchgate.netresearchgate.net Some quinolin-2-one derivatives have been incorporated into polymeric materials to modify their properties, acting as UV absorbers, optical brighteners, or luminophores. researchgate.net For instance, novel acrylate (B77674) monomers based on a quinoline structure have been synthesized and polymerized to create materials with specific functionalities. nih.gov

The this compound, by extension, holds potential in this area. The cyclohexyl group can enhance solubility in organic solvents and polymer matrices, which is a crucial factor for processing and integration into devices. Furthermore, this bulky substituent can influence solid-state packing, potentially preventing aggregation-caused quenching of fluorescence and promoting applications in solid-state lighting or organic light-emitting diodes (OLEDs).

Quinoline-based fluorescent probes are well-established for their ability to detect metal ions and changes in pH. researchgate.netrsc.org The fluorescence of the quinolinone core is sensitive to its chemical environment, and functionalization allows for the tuning of these properties. For example, 7-(diethylamino)quinolin-2(1H)-one derivatives have been synthesized and studied as fluorescent probes. acs.org The development of sensors based on the this compound scaffold for detecting specific analytes remains a promising area for future research.

Photophysical Properties and Optical Applications

The quinoline ring system is the basis for many fluorescent compounds, and its derivatives are known for their valuable photophysical properties. rsc.orgresearchgate.net These properties, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, can be finely tuned by introducing various substituents onto the quinoline core. acs.orgmdpi.com

The introduction of a cyclohexyl group at the C3-position is expected to influence the electronic structure and, consequently, the optical properties of the quinolinone fluorophore. As an electron-donating alkyl group, it may cause slight shifts in the absorption and emission spectra compared to the unsubstituted parent compound. The table below presents photophysical data for related fluorescent pyrazoloquinoline compounds to illustrate the typical properties of such heterocyclic systems.

| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_F) | Solvent |

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (PQ1) | 364 nm | 412 nm | 0.52 | Cyclohexane (B81311) |

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline (PQX1) | 382 nm | 450 nm | 0.28 | Cyclohexane |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline (PQX2) | 370 nm | 422 nm | 0.44 | Cyclohexane |

| (Data sourced from studies on related pyrazoloquinoline systems for illustrative purposes) researchgate.net |

Catalytic Applications or as Precursors for Catalysts

The quinoline scaffold is a cornerstone in the development of catalysts and catalytic systems. mdpi.com Quinoline derivatives can function as ligands for transition metal catalysts, where their electronic and steric properties can be modulated to control the activity and selectivity of the metal center. acs.orgd-nb.info They can also serve as precursors for more complex catalytic structures.

While direct catalytic applications of this compound are not yet reported, the broader family of related heterocycles shows significant promise. For example, heterogeneous catalysis involving quinoxalin-2(1H)-ones—a structurally similar scaffold—has been explored for C-H functionalization reactions. mdpi.com These reactions benefit from catalysts that are easily recoverable and recyclable. mdpi.com

Given the established role of nitrogen heterocycles in catalysis, this compound could serve as a precursor for synthesizing novel ligands. The cyclohexyl group could play a crucial role in creating a specific chiral environment or steric pocket around a metal center, which is highly desirable for asymmetric catalysis. Furthermore, the quinolinone structure itself has the potential to be part of an organocatalyst system, leveraging the Lewis basicity of the nitrogen and oxygen atoms to activate substrates in chemical transformations.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-substituted quinolin-2(1H)-ones has been approached through various methods; however, the direct and efficient synthesis of 3-Cyclohexylquinolin-2(1H)-one presents ongoing challenges. Current research often focuses on aryl or smaller alkyl substitutions, leaving a gap in methodologies for bulkier groups like cyclohexyl.

Future research should prioritize the development of novel and sustainable synthetic routes. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are paramount. researchgate.netresearchgate.netmdpi.com One promising avenue is the exploration of catalytic C-H activation/functionalization reactions. mdpi.comrsc.orgmdpi.com These methods offer an atom-economical approach to directly introduce the cyclohexyl group onto the quinolinone core, avoiding pre-functionalized starting materials.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Catalytic C-H Functionalization | High atom economy, direct synthesis. | Regioselectivity, catalyst efficiency for bulky groups. |

| Multi-component Reactions | Step-economy, reduced waste. | Optimization of reaction conditions for complex products. |

| Sustainable Synthesis | Reduced environmental impact, safer processes. | Finding effective green catalysts and solvents. researchgate.netresearchgate.netmdpi.com |

Advanced Functionalization Strategies

The functionalization of the this compound core is crucial for tuning its properties and exploring its potential applications. The development of advanced strategies for regioselective derivatization is a key research direction.

Late-stage functionalization, where modifications are introduced at a later step in the synthesis, is particularly attractive. This allows for the rapid generation of a library of derivatives from a common intermediate. Techniques such as palladium-catalyzed cross-coupling reactions, which have been successfully applied to other quinolinone derivatives, could be adapted for this purpose. nih.gov

Furthermore, direct C-H functionalization of the cyclohexyl ring itself, while challenging, would open up new avenues for creating novel molecular architectures. This would require the development of highly selective catalysts that can differentiate between the various C-H bonds present in the molecule.

| Functionalization Strategy | Target Position | Potential Methods |

| Core Derivatization | N1, C4, C5, C6, C7, C8 | N-alkylation/arylation, halogenation, nitration, coupling reactions. |

| Cyclohexyl Ring Functionalization | Various positions on the ring | Selective C-H activation, radical-mediated reactions. |

Exploration of New Application Areas (excluding biological/clinical)

While the biological activity of quinolinones is well-documented, the non-biological applications of this compound are largely unexplored. The unique combination of the rigid quinolinone core and the flexible cyclohexyl group may impart interesting photophysical or material properties.

One potential application is in the field of materials science. Quinoxalin-2(1H)-ones, close structural relatives, have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors due to their promising photophysical properties. nih.gov Future research could investigate whether this compound and its derivatives exhibit similar properties. The bulky cyclohexyl group could influence the solid-state packing and photophysical characteristics of these molecules.

Another area of exploration is in catalysis. The quinolinone scaffold can act as a ligand for metal catalysts. The specific steric and electronic properties imparted by the 3-cyclohexyl substituent could lead to catalysts with novel reactivity and selectivity.

Interdisciplinary Research Opportunities

The full potential of this compound can be unlocked through interdisciplinary collaborations. The interface of organic synthesis, materials science, and computational chemistry presents exciting opportunities.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of the molecule, guiding the design of new synthetic routes and functionalization strategies. These theoretical predictions can then be validated through experimental work.

Collaboration between synthetic chemists and materials scientists will be essential for evaluating the potential of this compound derivatives in applications such as OLEDs, sensors, or as components of functional polymers. This synergistic approach will be crucial for translating fundamental chemical research into tangible technological advancements.

| Interdisciplinary Field | Research Focus | Potential Outcomes |

| Computational Chemistry | Reaction mechanism studies, prediction of properties. | More efficient synthetic routes, targeted design of functional molecules. |

| Materials Science | Investigation of photophysical and electronic properties. | Development of new materials for optoelectronic devices. |

| Catalysis | Design and synthesis of novel ligands and catalysts. | New catalytic transformations with enhanced selectivity. |

Q & A

Basic: What are the key synthetic strategies for 3-cyclohexylquinolin-2(1H)-one, and how do reaction conditions impact yield and purity?

Methodological Answer:

Synthesis typically involves cyclohexylation of quinolin-2(1H)-one precursors. For example, glycosylation strategies (e.g., acetyl-protected glucopyranosyloxy derivatives) require controlled anhydrous conditions and catalysts like BF₃·Et₂O to achieve yields >60% . Solvent choice (e.g., dichloromethane vs. THF) and temperature (0–25°C) significantly affect regioselectivity and byproduct formation. Purity optimization often involves column chromatography with ethyl acetate/hexane gradients .

Advanced: How can researchers resolve conflicting NMR data for this compound derivatives synthesized under varying conditions?

Methodological Answer:

Discrepancies in NMR signals (e.g., δ 117–126 ppm for aromatic protons) may arise from conformational flexibility or solvent polarity effects. Use high-resolution ¹H/¹³C NMR with deuterated DMSO or CDCl₃ to standardize solvent environments . For ambiguous peaks, 2D techniques (COSY, HSQC) clarify coupling patterns. Cross-referencing with X-ray crystallography data (e.g., bond angles and torsional strains) can validate structural assignments .

Advanced: What computational methods are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitutions at the quinolinone core. Analyze Fukui indices to identify electrophilic sites (e.g., C-4 vs. C-6 positions). Molecular dynamics simulations (MD) assess steric effects from the cyclohexyl group, which may hinder nucleophilic attack .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what are their limitations?

Methodological Answer:

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ but cannot differentiate tautomeric forms .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 255.16) but may miss low-abundance impurities .

- X-ray Diffraction : Resolves crystal packing effects but requires high-purity single crystals .

Advanced: How can researchers optimize glycosylation or alkylation reactions at the quinolinone oxygen without side-product formation?

Methodological Answer:

For O-glycosylation, protect the quinolinone nitrogen with acetyl or benzyl groups to prevent N-alkylation . Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency. Monitor by TLC and LC-MS to detect early-stage intermediates. For alkylation, bulky bases like LDA improve selectivity for oxygen over nitrogen .

Advanced: What strategies mitigate impurity formation during large-scale synthesis of this compound?

Methodological Answer:

- Byproduct Analysis : HPLC-PDA identifies impurities (e.g., decyclohexylated derivatives) at 254 nm. Adjust stoichiometry of cyclohexyl halides to minimize unreacted starting material .

- Process Control : In-line FTIR monitors reaction progress in real time. Recrystallization from ethanol/water mixtures (7:3 v/v) removes polar byproducts .

Basic: How does the cyclohexyl substituent influence the biological activity of quinolin-2(1H)-one derivatives?

Methodological Answer:

The cyclohexyl group enhances lipophilicity (logP ~3.5), improving membrane permeability in cellular assays. However, steric bulk may reduce binding affinity to targets like kinases. Comparative SAR studies using methyl, phenyl, and cyclohexyl analogs reveal that cyclohexyl derivatives exhibit moderate IC₅₀ values (e.g., 10–50 μM) in enzyme inhibition assays .

Advanced: How should researchers address contradictions in reported reaction mechanisms for quinolinone functionalization?

Methodological Answer:

Divergent mechanisms (e.g., radical vs. ionic pathways) require kinetic isotope effect (KIE) studies and trapping experiments with TEMPO. For example, radical intermediates in bromination reactions can be confirmed via EPR spectroscopy. Reproduce disputed conditions with controlled O₂/moisture levels to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.